

In-Depth Technical Guide: 1-Benzothiophen-5-ylmethanol (CAS: 20532-34-7)

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Compound of Interest

Compound Name: 1-Benzothiophen-5-ylmethanol

Cat. No.: B1273734

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophen-5-ylmethanol is a heterocyclic alcohol containing the benzothiophene scaffold. This core structure is of significant interest in medicinal chemistry and materials science. The benzothiophene moiety is a key pharmacophore in a variety of biologically active compounds, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton. As a functionalized building block, **1-Benzothiophen-5-ylmethanol** serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. Its hydroxyl group provides a reactive handle for further molecular elaboration, making it a versatile precursor in drug discovery and development. The benzothiophene ring system, an isostere of indole, imparts favorable pharmacokinetic properties, such as metabolic stability and bioavailability, to parent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Benzothiophen-5-ylmethanol** is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value
CAS Number	20532-34-7
Molecular Formula	C ₉ H ₈ OS
Molecular Weight	164.22 g/mol
Appearance	Off-white to light yellow solid
Storage Temperature	2-8°C (protect from light)

Synthesis

The most common and practical laboratory-scale synthesis of **1-Benzothiophen-5-ylmethanol** involves the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

Experimental Protocol: Reduction of 1-Benzothiophene-5-carbaldehyde

This protocol outlines a general procedure for the reduction of 1-benzothiophene-5-carbaldehyde to **1-Benzothiophen-5-ylmethanol** using sodium borohydride (NaBH₄), a mild and selective reducing agent.^{[1][2][3][4][5]}

Materials:

- 1-Benzothiophene-5-carbaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH) or Ethanol (EtOH)
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- In a round-bottom flask, dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).
- Cool the solution in an ice bath to 0-5 °C with stirring.
- Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the organic solvent.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-Benzothiophen-5-ylmethanol** can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **1-Benzothiophen-5-ylmethanol**.

Spectroscopic Characterization

The structural elucidation of **1-Benzothiophen-5-ylmethanol** is confirmed through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
~7.90 (d, 1H, Ar-H)	~141.2 (Ar-C)
~7.85 (d, 1H, Ar-H)	~139.5 (Ar-C)
~7.45 (d, 1H, Ar-H)	~138.8 (Ar-C)
~7.35 (dd, 1H, Ar-H)	~124.5 (Ar-CH)
~7.30 (d, 1H, Ar-H)	~123.8 (Ar-CH)
~4.80 (s, 2H, -CH ₂ OH)	~122.9 (Ar-CH)
~2.00 (br s, 1H, -OH)	~122.5 (Ar-CH)
~121.7 (Ar-CH)	
~64.8 (-CH ₂ OH)	

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzothiophen-5-ylmethanol** is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (alcohol)	3400-3200 (broad)
C-H stretch (aromatic)	3100-3000
C=C stretch (aromatic)	1600-1450
C-O stretch (primary alcohol)	~1050

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-Benzothiophen-5-ylmethanol** would likely show a molecular ion peak $[M]^+$ at m/z 164. Key fragmentation patterns would include the loss of a hydroxyl radical ($\bullet OH$) to give a fragment at m/z 147, and the loss of the entire hydroxymethyl group ($-CH_2OH$) to give a fragment at m/z 133.^{[9][10][11][12][13]}

m/z	Proposed Fragment
164	$[C_9H_8OS]^+$ (Molecular Ion)
147	$[C_9H_7S]^+$
133	$[C_8H_5S]^+$

Applications in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and **1-Benzothiophen-5-ylmethanol** serves as a key building block for the synthesis of various biologically active molecules.^{[14][15][16]}

Precursor for Raloxifene Analogs

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.^[17] The benzothiophene core is essential for its biological activity. **1-Benzothiophen-5-ylmethanol** can be utilized as a starting material for the synthesis of novel raloxifene analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.^{[18][19]} The hydroxyl group allows for the introduction of various side chains and pharmacophoric elements.

Conceptual Synthetic Pathway to Raloxifene Analogs:



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